2-(2-methoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one
CAS No.: 1797572-69-0
Cat. No.: VC6610501
Molecular Formula: C20H23NO2S
Molecular Weight: 341.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797572-69-0 |
|---|---|
| Molecular Formula | C20H23NO2S |
| Molecular Weight | 341.47 |
| IUPAC Name | 2-(2-methoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone |
| Standard InChI | InChI=1S/C20H23NO2S/c1-23-18-10-6-5-9-17(18)15-20(22)21-12-11-19(24-14-13-21)16-7-3-2-4-8-16/h2-10,19H,11-15H2,1H3 |
| Standard InChI Key | NXZBWVUDTDZROJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CC(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecule consists of a seven-membered 1,4-thiazepane ring—a heterocycle containing one sulfur and one nitrogen atom—with a phenyl group at the 7-position and a 2-methoxyphenyl-acetyl group at the 1-position. The methoxy group on the aromatic ring introduces electron-donating effects, potentially influencing the compound’s electronic distribution and intermolecular interactions .
Physicochemical Characteristics
While experimental data for this specific compound are unavailable, predictions can be made using analogous thiazepane derivatives. For example, tetrahydro-1,4-thiazepan-5-one (CAS 2896-98-2), a simpler analogue, exhibits a logP (octanol-water partition coefficient) of 0.53, solubility of 33.7 mg/mL, and moderate gastrointestinal absorption . The addition of hydrophobic aryl groups in 2-(2-methoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one likely increases its logP, reducing aqueous solubility but enhancing membrane permeability.
Table 1: Predicted Physicochemical Properties
Synthetic Routes and Reactivity
Core Ring Formation
The 1,4-thiazepane scaffold can be synthesized via cyclization reactions. For instance, lithium aluminum hydride (LiAlH4) has been used to reduce tetrahydro-1,4-thiazepan-5-one derivatives, yielding hexahydrothiazepines . A similar strategy could be employed for this compound, starting with a ketone precursor and introducing substituents via nucleophilic acyl substitution or Grignard reactions.
Functionalization Strategies
The 2-methoxyphenyl-acetyl group may be introduced through Friedel-Crafts acylation or Suzuki-Miyaura coupling. Recent advancements in thiazepane chemistry demonstrate the utility of copper catalysts for regioselective substitutions, as seen in the synthesis of 4-methoxy-1,2-thiazepan-1,1-dioxide derivatives .
Example Reaction Pathway:
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Ring Formation: Cyclocondensation of cysteamine with a diketone precursor.
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Acylation: Reaction with 2-methoxyphenyl acetyl chloride under basic conditions.
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Aryl Introduction: Palladium-catalyzed cross-coupling to attach the phenyl group.
Research Gaps and Future Directions
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Synthetic Optimization: Develop enantioselective routes to explore stereochemical effects on bioactivity.
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Target Identification: Screen against kinase or GPCR libraries to identify mechanistic pathways.
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Toxicological Studies: Assess acute and chronic toxicity in preclinical models.
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